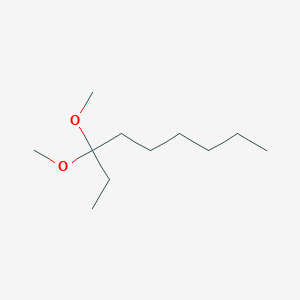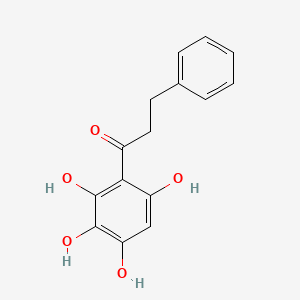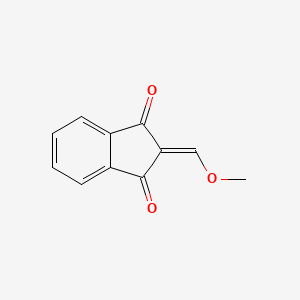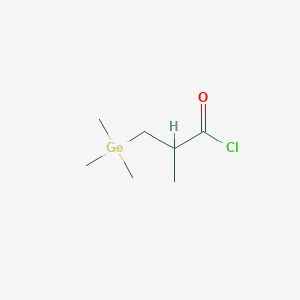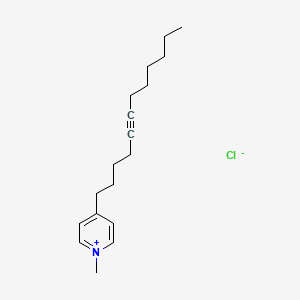
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a propane backbone, with additional ethyl and methyl substituents. The furan ring in its structure adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine typically involves multi-step organic reactions One common method includes the alkylation of 1,3-diaminopropane with ethyl halides in the presence of a base to introduce the ethyl groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反应分析
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The furan ring and amine groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the furan ring and ethyl substituents.
1,3-Bis(dimethylamino)propane: Another related compound with different substituents on the amine groups.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is unique due to the presence of the furan ring and the specific arrangement of ethyl and methyl groups
属性
CAS 编号 |
112430-03-2 |
|---|---|
分子式 |
C16H30N2O |
分子量 |
266.42 g/mol |
IUPAC 名称 |
N,N,N',N'-tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H30N2O/c1-6-17(7-2)12-15(13-18(8-3)9-4)16-14(5)10-11-19-16/h10-11,15H,6-9,12-13H2,1-5H3 |
InChI 键 |
YMZWQYKOEVIVAC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CN(CC)CC)C1=C(C=CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
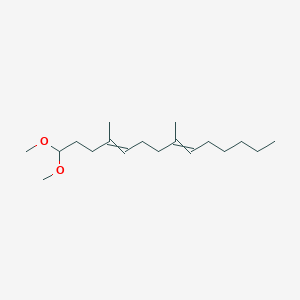
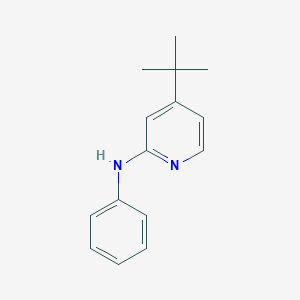
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)


